molecular formula C13H10O5S B073117 4-(Benzenesulfonyloxy)benzoic acid CAS No. 7507-41-7

4-(Benzenesulfonyloxy)benzoic acid

Cat. No. B073117
CAS RN: 7507-41-7
M. Wt: 278.28 g/mol
InChI Key: ORTHAADHPFWMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyloxy)benzoic acid is a chemical compound with the molecular formula C13H10O4S . It is a derivative of benzoic acid, which is commonly used in organic chemistry as a photosensitizer .

Scientific Research Applications

Environmental Remediation and Pollution Control

  • Removal of Emerging Contaminants : A study designed molecularly imprinted polymers using ionic liquids (ILMIPs) @ graphene oxide (GO) composites for the removal of 4-Hydroxy benzoic acid, a metabolite of Paraben, from environmental samples. This approach aims at controlling the harmful effects of emerging contaminants on the ecosystem (Ranjita Das et al., 2021).

Material Science and Chemistry

  • Liquid Crystal Research : Investigations into liquid-crystalline benzoic acid derivatives have explored their applications in creating novel mesogens and understanding the molecular orientation effects on the stability of hydrogen-bonded dimers in nematic phases (Takashi Kato et al., 1993).

  • Synthesis of Bio-Potent Sulfonamides : The study on the synthesis of 4-(substituted phenylsulfonamido)benzoic acids through catalyzed condensation revealed potential antimicrobial activities. This highlights its application in the development of new pharmaceutical compounds (S. Dineshkumar et al., 2019).

Organic Synthesis and Catalysis

  • C-H Bond Functionalization : Research into Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives opens new pathways for step-economical organic synthesis. This method allows for selective activation and functionalization of benzoic acids, offering a valuable tool for synthetic chemists (Shangda Li et al., 2016).

  • Electrochemical Synthesis of Sulfone Derivatives : A study on the electro-oxidation of catechols in the presence of benzenesulfinic acid showcased a method for synthesizing new sulfone derivatives. This illustrates the versatility of electrochemical methods in producing key organic intermediates (D. Nematollahi et al., 2002).

properties

IUPAC Name

4-(benzenesulfonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTHAADHPFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324917
Record name 4-[(Benzenesulfonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyloxy)benzoic acid

CAS RN

7507-41-7
Record name NSC407977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Benzenesulfonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzolsulfonyloxybenzoesäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.